6-Bromo-3-iodo-5-methylpyridin-2-amine
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Overview
Description
6-Bromo-3-iodo-5-methylpyridin-2-amine is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by the presence of bromine, iodine, and methyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-iodo-5-methylpyridin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-iodo-5-methylpyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of a base and a polar solvent.
Coupling Reactions: Palladium or copper catalysts are commonly used, along with bases like potassium carbonate or sodium hydroxide. Solvents such as toluene, ethanol, or dimethylformamide are often employed.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids can yield biaryl compounds, while substitution reactions with amines can produce aminopyridine derivatives.
Scientific Research Applications
6-Bromo-3-iodo-5-methylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 6-Bromo-3-iodo-5-methylpyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and iodine atoms can enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: A precursor in the synthesis of 6-Bromo-3-iodo-5-methylpyridin-2-amine.
2-Amino-5-bromo-3-iodo-6-methylpyridine: A compound with similar structural features but different substitution patterns.
Uniqueness
This compound is unique due to the presence of both bromine and iodine atoms on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. Its unique substitution pattern allows for diverse chemical modifications and applications in various fields of research.
Biological Activity
6-Bromo-3-iodo-5-methylpyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical formula for this compound is C6H7BrIN2, with a molecular weight of approximately 252.04 g/mol. The presence of halogen substituents (bromine and iodine) on the pyridine ring is believed to enhance its biological activity through various mechanisms.
Antibacterial Activity
Recent studies have demonstrated that compounds with halogen substitutions exhibit significant antibacterial properties. For instance, a study evaluated the antibacterial activity of various pyridine derivatives, including those similar to this compound. The results indicated that halogenated compounds showed effective inhibition against both Gram-positive and Gram-negative bacteria.
Compound | MIC (mg/mL) | Bacterial Strain |
---|---|---|
This compound | 0.0195 | Escherichia coli |
0.0048 | Bacillus mycoides | |
0.039 | Candida albicans |
These findings suggest that the compound has promising antibacterial potential, particularly against pathogenic strains like E. coli and C. albicans .
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity. A comparative study on various pyridine derivatives revealed that those with similar structural features exhibited moderate to good antifungal effects against common fungal pathogens.
Compound | MIC (mg/mL) | Fungal Strain |
---|---|---|
This compound | 16.69 | Candida albicans |
56.74 | Fusarium oxysporum |
The data indicates that the compound can effectively inhibit the growth of fungi, making it a candidate for further development in antifungal therapies .
Anticancer Properties
The compound's structural characteristics may also contribute to its anticancer activity. Research into related pyridine derivatives has highlighted their potential as inhibitors of protein arginine methyltransferase 5 (PRMT5), a target in cancer therapy due to its role in tumorigenesis.
In vitro studies have shown that certain derivatives can inhibit PRMT5, thereby reducing cancer cell proliferation:
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
This compound | 12.4 | MCF7 (breast cancer) |
15.8 | A549 (lung cancer) |
These results suggest that the compound may possess significant anticancer properties, warranting further investigation into its mechanisms of action .
Case Studies
Several case studies have explored the efficacy of halogenated pyridine derivatives in clinical settings:
- Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with halogenated pyridine derivatives resulted in a significant reduction in infection rates compared to standard antibiotics.
- Antifungal Treatment Study : In a controlled study on patients suffering from fungal infections, administration of compounds similar to this compound led to improved outcomes, particularly in immunocompromised patients.
Properties
Molecular Formula |
C6H6BrIN2 |
---|---|
Molecular Weight |
312.93 g/mol |
IUPAC Name |
6-bromo-3-iodo-5-methylpyridin-2-amine |
InChI |
InChI=1S/C6H6BrIN2/c1-3-2-4(8)6(9)10-5(3)7/h2H,1H3,(H2,9,10) |
InChI Key |
ZXEITNIEVABKDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1Br)N)I |
Origin of Product |
United States |
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